1,4-Benzenediamine, N,N'-bis(1-methylethyl)-
Overview
Description
1,4-Benzenediamine, N,N’-bis(1-methylethyl)-, also known as diisopropylbenzene diamine, is an organic compound with the molecular formula C12H20N2. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl groups. This compound is known for its applications in various industrial processes, particularly as an antioxidant in rubber and plastic products .
Preparation Methods
The synthesis of 1,4-Benzenediamine, N,N’-bis(1-methylethyl)- typically involves the reaction of aniline with isopropanol and formaldehyde in the presence of a reducing agent and a catalyst, such as sodium borohydride. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this compound in various applications.
Chemical Reactions Analysis
1,4-Benzenediamine, N,N’-bis(1-methylethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can be reduced back to its parent amine using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a variety of substituted benzenediamine derivatives.
Scientific Research Applications
1,4-Benzenediamine, N,N’-bis(1-methylethyl)- has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential antioxidant properties, which may have implications in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(1-methylethyl)- involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is primarily due to the presence of the isopropyl groups, which enhance the compound’s stability and reactivity. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the stabilization of polymeric materials .
Comparison with Similar Compounds
1,4-Benzenediamine, N,N’-bis(1-methylethyl)- can be compared with other similar compounds, such as:
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: This compound has longer alkyl chains, which may result in different physical properties and reactivity.
N,N’-Bis(methylphenyl)-1,4-benzenediamine: This compound has phenyl groups instead of isopropyl groups, leading to variations in its chemical behavior and applications.
The uniqueness of 1,4-Benzenediamine, N,N’-bis(1-methylethyl)- lies in its specific structure, which provides a balance between stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-N,4-N-di(propan-2-yl)benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10,13-14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNBRRGFUVBTQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063377 | |
Record name | N,N'-Bis(1-methylethyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4251-01-8 | |
Record name | N1,N4-Bis(1-methylethyl)-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4251-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1,N4-bis(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N4-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Bis(1-methylethyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-bis(1-methylethyl)benzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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